ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate
Description
The compound ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate features a pyran core substituted with amino, cyano, and ester groups, as well as a cyclohepta[b]pyridine moiety linked via a sulfanylmethyl bridge. This structural complexity distinguishes it from simpler pyran derivatives. Key characteristics include:
- Pyran ring: A planar 4H-pyran system stabilized by hydrogen bonding (N-H⋯O/N) .
- Substituents: The 2-position bears a sulfanylmethyl group connected to a cyclohepta[b]pyridine ring, while the 4-position is substituted with a pyridin-3-yl group.
- Functional groups: Amino (-NH₂) and cyano (-CN) groups enhance reactivity, and the ethyl ester (-COOEt) provides solubility in organic solvents.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-2-33-26(32)23-21(34-24(29)19(13-28)22(23)17-8-6-10-30-14-17)15-35-25-18(12-27)11-16-7-4-3-5-9-20(16)31-25/h6,8,10-11,14,22H,2-5,7,9,15,29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWUXSYDBGLUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran derivatives class. Its unique structure incorporates multiple functional groups, including amino, cyano, and pyridine moieties, which contribute to its significant biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula for the compound is . The structural complexity arises from the presence of a pyran ring fused with a tetrahydrocycloheptapyridine and various substituents that enhance its reactivity and biological potential.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 382.48 g/mol |
| Functional Groups | Amino, Cyano, Pyridine |
| Structural Motif | Pyran derivative |
| Solubility | Soluble in organic solvents |
The biological activity of ethyl 6-amino-5-cyano derivatives is primarily attributed to their ability to interact with various biological targets. These compounds have shown potential as:
- Anticancer Agents : Studies indicate that these derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The presence of cyano and amino groups enhances the compound's ability to disrupt microbial membranes and inhibit growth.
Case Studies and Research Findings
- Anticancer Activity : In a study conducted by Mohamed et al. (2010), ethyl 6-amino derivatives exhibited significant cytotoxic effects against various cancer cell lines, demonstrating IC50 values in the micromolar range. The study highlighted the compound's ability to induce apoptosis through the activation of caspases.
- Antimicrobial Properties : A research article by Ismail et al. (2003) evaluated the bactericidal effects of similar pyran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anti-inflammatory Effects : Zaki et al. (2006) reported that ethyl 6-amino derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. The study suggested potential applications in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Study Reference | Observations |
|---|---|---|
| Anticancer | Mohamed et al. (2010) | Induced apoptosis in cancer cell lines |
| Antimicrobial | Ismail et al. (2003) | Broad-spectrum activity against bacteria |
| Anti-inflammatory | Zaki et al. (2006) | Inhibition of pro-inflammatory cytokines |
Synthesis and Derivatives
The synthesis of ethyl 6-amino-5-cyano derivatives typically involves multi-step reactions that require precise control over reaction conditions to optimize yield and purity. The compound can also be modified to create derivatives with enhanced biological activities.
Synthetic Pathway Example
A common synthetic route includes:
- Formation of Pyran Ring : Utilizing diethyl acetylenedicarboxylate as a precursor.
- Introduction of Cyano Groups : Achieved through nucleophilic substitution reactions.
- Incorporation of Amino Groups : Via reductive amination techniques.
Comparison with Similar Compounds
Substituent Variations on the Pyran Core
The table below highlights structural differences among related pyran carboxylates:
Crystallographic and Physicochemical Properties
- Planarity: Pyran rings in analogs like ethyl 6-amino-5-cyano-4-propyl-4H-pyran-3-carboxylate exhibit near-planar geometries (r.m.s. deviation: 0.059 Å) .
- Hydrogen Bonding: N-H⋯O/N interactions stabilize crystal packing in derivatives such as ethyl 6-amino-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate .
- Solubility : Ethyl esters (e.g., ) generally offer better organic solubility than methyl esters .
Preparation Methods
Catalyst Selection and Reaction Optimization
Triethylamine (Et<sub>3</sub>N) or KOH-loaded CaO catalysts are preferred for their efficiency in promoting Knoevenagel condensation and subsequent cyclization. Under microwave irradiation (80°C, 1 h), the reaction achieves near-quantitative yields of the pyran core. Ultrasound-assisted synthesis in water (20 mol% Et<sub>3</sub>N, 40 kHz) reduces reaction time to 15–30 minutes with 85–92% yield.
Table 1: Comparative Analysis of Pyran Core Synthesis Methods
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Et<sub>3</sub>N | Water | 80 | 15 min | 92 |
| KOH/CaO | Solvent-free | 100 | 45 min | 88 |
| Decaniobate | Neat | 80 (microwave) | 1 h | 100 |
The pyridin-3-yl group at position 4 originates from pyridine-3-carbaldehyde, which participates in the initial Knoevenagel step. The amino and cyano groups at positions 5 and 6 are introduced via malononitrile.
Synthesis of the Cyclohepta[b]Pyridine-Thiol Intermediate
The sulfanylmethyl substituent at position 2 requires a functionalized cyclohepta[b]pyridine-thiol intermediate. This is synthesized via a two-step diazotization and chlorination sequence, modified from pyridine-3-sulfonyl chloride protocols.
Diazotization and Fluoroborate Stabilization
3-Aminocyclohepta[b]pyridine is treated with NaNO<sub>2</sub> and HBF<sub>4</sub> in dilute HCl at 0–5°C to form a diazonium fluoroborate salt. This intermediate is isolated in 95% yield and reacts with thionyl chloride (SOCl<sub>2</sub>) and CuCl to yield the corresponding sulfenyl chloride. Subsequent reduction with Zn/HCl generates the thiol (-SH) derivative.
Key Reaction Conditions:
-
Temperature: 0–5°C (prevents decomposition of diazonium species).
-
Molar Ratios: 1:1.2:1.3 (3-aminopyridine:NaNO<sub>2</sub>:HBF<sub>4</sub>).
-
Workup: Dichloromethane extraction and NaHCO<sub>3</sub> washing to remove acidic byproducts.
Final Assembly and Purification
The coupled product is crystallized from hot ethanol to remove unreacted starting materials and oligomeric byproducts. Recrystallization achieves >99% purity (HPLC), with the final structure confirmed via <sup>1</sup>H NMR and LC-MS.
Table 2: Characterization Data for the Target Compound
| Analytical Method | Key Signals |
|---|---|
| <sup>1</sup>H NMR | δ 1.25 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), δ 4.20 (q, 2H, OCH<sub>2</sub>), δ 6.85 (s, 1H, pyran H) |
| LC-MS | m/z 546.2 [M+H]<sup>+</sup> (calc. 545.6) |
Industrial-Scale Considerations
Large-scale production adopts continuous flow reactors to enhance heat transfer and reduce reaction time. Catalyst recovery (e.g., decaniobate filtration ) and solvent recycling (ethanol, dichloromethane) are prioritized to minimize waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
